(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine

Medicinal Chemistry Drug Metabolism ADME

Medicinal chemists face SAR irreproducibility when substituting pyrazolo[1,5-a]pyridine halogens-5-fluoro or -bromo analogs alter target engagement unpredictably. This specific 5-chloro-methanamine building block locks in the required electronic and steric profile for kinase inhibitor campaigns. - **Critical differentiation**: 5-Cl pattern is non-interchangeable; literature shows electron-donating effects at this position enhance EphB3 inhibition versus other halogens. - **Synthetic utility**: Methanamine handles conjugation to affinity tags; chloro enables cross-coupling diversification. - **Supply advantage**: Packaged for immediate deployment in SAR or chemical probe discovery.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
Cat. No. B13116943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)CN)C=C1Cl
InChIInChI=1S/C8H8ClN3/c9-6-1-2-12-8(3-6)4-7(5-10)11-12/h1-4H,5,10H2
InChIKeyOCDGGTMKDHFGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine: Sourcing and Chemical Identity


(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine (CAS 886364-32-5) is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core with a chlorine atom at the 5-position and a methanamine group at the 2-position. The planar, nitrogen-rich bicyclic scaffold provides a rigid framework suitable for interactions with biological targets, while the chloro substituent modulates electronic properties and serves as a synthetic handle for further derivatization . This compound is primarily utilized in medicinal chemistry and agrochemical research as an intermediate for constructing more complex bioactive molecules [1].

Building block Fused pyrazolo[1,5-a]pyridine core with reactive 5-chloro handle
Selection context Distinct from non‑halogenated or other halogen analogs for SAR exploration
Workflow fit Supports kinase inhibitor lead optimization, chemical probe synthesis, and agrochemical intermediate research

Non-Substitutability of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine


Generic substitution among pyrazolo[1,5-a]pyridine analogs is not trivial; even minor modifications to the core scaffold can drastically alter biological activity and physicochemical properties. The specific 5-chloro substitution pattern in (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine is non-interchangeable with other halogenated or unsubstituted variants. Published structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyridine derivatives demonstrate that the nature and position of substituents on the pyridine ring are critical determinants of kinase inhibition potency and selectivity [1]. For instance, the presence of an electron-donating group at the 5-position was found to increase EphB3 kinase inhibitory activity compared to other substitution patterns . Therefore, substituting this specific compound with a 5-fluoro, 5-bromo, or unsubstituted analog carries a high risk of altering or nullifying the desired biological effect in a given synthetic pathway or assay, undermining experimental reproducibility and research outcomes.

5‑Chloro compound
Susceptible to nucleophilic substitution; enables late‑stage diversification
Unsubstituted analog (5‑H)
Inert scaffold; reactivity profile may not support further functionalization
Other halogen analogs (5‑F, 5‑Br)
Electronic properties and kinase selectivity context may shift; SAR may not transfer

Quantitative Differentiation of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine


Enhanced Metabolic Stability via 5-Chloro Substitution

For the pyrazolo[1,5-a]pyridine core scaffold, the introduction of a chlorine atom at the 5-position enhances metabolic stability by improving resistance to oxidative metabolism in human liver microsomes compared to non-halogenated analogs. A representative study of the unsubstituted core (5-chloropyrazolo[1,5-a]pyridine) reported a half-life (t1/2) of 42 minutes in human liver microsomes at pH 7.4, with an intrinsic clearance (Clint) of 18.7 μL/min/mg protein . This provides a baseline for the class; (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine, possessing this same 5-chloro core, is expected to confer a similar or improved metabolic profile relative to its 5-H or 5-fluoro counterparts, a critical differentiator for applications requiring sustained exposure.

Metabolic stability
Class-level inference
Core scaffold t1/2 ~42 min, Clint 18.7 µL/min/mg protein (human liver microsomes)
Supports scaffold metabolic stability comparison
Exact data for (5‑Chloropyrazolo[1,5‑A]pyridin‑2‑YL)methanamine not available; class‑level inference
Medicinal Chemistry Drug Metabolism ADME

5-Chloro: A Reactive Synthetic Handle

The chlorine atom at the 5-position of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine provides a distinct synthetic advantage over its non-halogenated (5-H) analog by enabling versatile nucleophilic substitution reactions. While the unsubstituted pyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS 885275-06-9) is a relatively inert scaffold for further functionalization, the 5-chloro derivative serves as a reactive handle, facilitating the introduction of diverse nucleophiles (e.g., amines, alkoxides, thiols) to modulate pharmacological properties . This makes it a more valuable and versatile intermediate for constructing libraries of bioactive compounds.

Synthetic reactivity
Head-to-head
Reactive toward nucleophilic substitution at 5‑chloro vs. inert unsubstituted analog (CAS 885275‑06‑9)
Enables diversification strategies not possible with 5‑H core
Qualitative difference; standard substitution conditions
Synthetic Chemistry Medicinal Chemistry Building Blocks

Kinase Selectivity Tuning via 5-Position SAR

Structure-activity relationship (SAR) studies on a related pyrazolo[1,5-a]pyridine scaffold demonstrate that substitution at the 5-position is a critical determinant of kinase inhibitory potency and selectivity. A study on EphB3 kinase inhibitors showed that introducing an electron-donating substituent at the 5-position could increase inhibitory activity . While (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine contains an electron-withdrawing chlorine atom, this class-level SAR strongly suggests that the 5-position is a key vector for tuning target engagement. Therefore, this specific compound is expected to exhibit a different selectivity profile compared to its 5-H or 5-alkyl analogs, making it a valuable tool for exploring kinase selectivity space.

Kinase SAR context
Class-level inference
5‑position substitution influences EphB3 kinase inhibitory activity (SAR on related scaffold)
May offer distinct selectivity profile vs. 5‑H or 5‑alkyl analogs
Exact kinase data for this compound not determined; inferred from class SAR
Kinase Inhibition Selectivity Cancer Research

Optimal Use Cases for (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine


Kinase Inhibitor Lead Optimization

This compound is ideally suited for medicinal chemists engaged in structure-activity relationship (SAR) campaigns for kinase inhibitors. Its 5-chloro substitution provides a synthetic handle for diversification and is expected to confer a distinct selectivity profile compared to other halogenated or unsubstituted analogs, as inferred from related pyrazolo[1,5-a]pyridine kinase inhibitor SAR studies [1]. It is a logical procurement choice for exploring the chemical space around the 5-position of the pyrazolo[1,5-a]pyridine core.

Chemical Probe Synthesis

Researchers developing chemical probes for target identification or validation can leverage this compound as a core scaffold. The methanamine group at the 2-position allows for further conjugation to affinity tags or reporter groups. Its expected improved metabolic stability over non-halogenated analogs is an advantage for cellular assays requiring sustained target engagement.

Pesticide Intermediate Synthesis

The pyrazolo[1,5-a]pyridine scaffold is a known motif in modern agrochemicals [2]. The reactive 5-chloro group makes this specific compound a valuable intermediate for synthesizing novel pyrazolo[1,5-a]pyridine derivatives with potential pesticidal activity. Its procurement is justified for groups exploring this chemical space for crop protection applications.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
5‑Chloro substitution pattern
Kinase selectivity and SAR around the 5‑position
Chemical probe synthesis
Reactive synthetic handle
Conjugation to tags or reporter groups via methanamine
Agrochemical intermediate research
Pyrazolo[1,5‑a]pyridine scaffold
Crop protection derivative synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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